2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Beschreibung
2-(2,5-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by a fused bicyclic core structure. The compound features two key substituents: a 2,5-dimethoxyphenyl group at position 2 of the isoquinoline ring and an N-(2-hydroxyphenyl) carboxamide moiety at position 4. Its molecular formula is C23H19N2O5, with a molecular weight of 403.4 g/mol. The compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and DNA-binding agents .
Synthetically, it is derived from the carboxylic acid precursor 2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C18H15NO5, MW 325.32 g/mol, CAS 1429903-79-6) via amidation with 2-aminophenol .
Eigenschaften
Molekularformel |
C24H20N2O5 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O5/c1-30-15-11-12-22(31-2)20(13-15)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28) |
InChI-Schlüssel |
VGQQGVSLTLCNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Functionalization at the 4-Position
Amide Bond Formation with 2-Aminophenol
Coupling the carboxylic acid intermediate with 2-aminophenol represents a critical step. The patent literature describes using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) at room temperature. A representative procedure involves:
-
Dissolving 4-carboxy-1-oxo-1,2-dihydroisoquinoline (1 eq) in anhydrous DMF
-
Adding EDC (1.5 eq), HOBt (1.5 eq), and diisopropylethylamine (2 eq)
-
Introducing 2-aminophenol (1.2 eq) and stirring for 12–16 hours
-
Quenching with ice-water and extracting with ethyl acetate
-
Purifying via silica chromatography (CHCl₃:MeOH = 9:1)
This method yields the carboxamide product in 68–72% purity, which is further refined through recrystallization from dichloromethane/hexane.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies demonstrate that DMF outperforms THF and acetonitrile in amidation reactions due to superior solubility of reactants. Elevated temperatures (40–50°C) reduce reaction times by 30% but may promote racemization, necessitating strict temperature control.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst increases yields to 81–85% by accelerating the formation of the active ester intermediate. However, excess DMAP complicates purification, requiring careful stoichiometric balance.
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
| Compound | ¹H NMR (DMSO-d6) Key Peaks | LC-MS (m/z) |
|---|---|---|
| 4-Carboxylic Acid | δ 8.45 (s, 1H), 7.82 (dd, J=2.3,9.0 Hz, 1H) | 298 [M+H]⁺ |
| Final Carboxamide | δ 11.06 (br s, NH), 8.48 (s, 1H), 7.41 (d, 2H) | 374 [M+H]⁺ |
IR analysis confirms amide bond formation via N–H stretch (3320 cm⁻¹) and C=O vibrations (1650 cm⁻¹). Purity assessments using HPLC (C18 column, MeOH:H₂O = 70:30) show ≥95% homogeneity for pharmaceutical-grade material.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances implement continuous flow reactors for the cyclocondensation step, reducing reaction times from 8 hours (batch) to 45 minutes while maintaining 70% yield. This method enhances heat transfer and minimizes byproduct formation.
Waste Management
The process generates halogenated solvents (CHCl₃, DCM) requiring distillation recovery systems. Aqueous washes are neutralized with CaCO₃ before disposal to meet environmental regulations.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the dihydroisoquinoline core impede amidation at the 4-position. Using excess coupling agents (2.0 eq EDC/HOBt) and prolonged reaction times (24 hours) overcome this issue.
Oxidative Degradation
The 2-hydroxyphenyl group undergoes oxidation upon prolonged air exposure. Storing the final product under nitrogen atmosphere with 0.1% BHT (butylated hydroxytoluene) stabilizes it for ≥12 months.
Applications in Pharmaceutical Development
While focusing on synthesis, it is noteworthy that structural analogs of this compound exhibit bioactivity profiles suggesting potential as kinase inhibitors or antimicrobial agents . The carboxamide moiety’s hydrogen-bonding capacity makes it a valuable pharmacophore in drug design.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den 2-(2,5-Dimethoxyphenyl)-N-(2-Hydroxyphenyl)-1-oxo-1,2-dihydroisochinolin-4-carboxamid seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, könnte es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Hydroxyphenylgruppe könnte an Wasserstoffbrückenbindungen beteiligt sein, während die Isochinolin-Einheit π-π-Wechselwirkungen mit aromatischen Aminosäuren in Proteinen eingehen könnte.
Wirkmechanismus
The mechanism by which 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the isoquinoline moiety might engage in π-π interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at position 4 of the isoquinoline core. Below is a comparative analysis based on molecular properties, solubility, and hypothetical bioactivity:
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Key Observations:
Substituent-Driven Solubility: The 2-hydroxyphenylamide group in the target compound introduces a phenolic -OH, enabling hydrogen bonding with biological targets (e.g., enzymes) and improving solubility compared to the methyl ester or phenylamide analogs. However, solubility remains lower than that of the carboxylic acid precursor, which ionizes in aqueous environments .
Bioactivity Implications: The 2,5-dimethoxyphenyl group (common across analogs) may enhance π-π stacking interactions with aromatic residues in protein binding pockets.
Synthetic Accessibility: The carboxylic acid precursor (C18H15NO5) is a critical intermediate for synthesizing carboxamide derivatives. Amidation reactions with diverse amines allow rapid diversification of the isoquinoline scaffold .
Biologische Aktivität
The compound 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule notable for its potential biological activities. This compound features a dihydroisoquinoline core with a carboxamide group and substitutions that enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : Approximately 416.4 g/mol
The structural features of this compound include:
- A dihydroisoquinoline core.
- Substituents: 2,5-dimethoxyphenyl and 2-hydroxyphenyl groups.
These functional groups are pivotal for the compound's interaction with various biological targets, enhancing binding through hydrogen bonds and hydrophobic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties. It has been evaluated using assays such as:
- CUPRAC (cupric acid-reducing antioxidant capacity) : Demonstrated strong free radical scavenging abilities .
Enzyme Inhibition
The compound has also been tested for its enzyme inhibitory effects:
- Cholinesterases : Inhibition studies indicate potential applications in treating neurodegenerative diseases.
- Tyrosinase : Inhibition may suggest applications in skin whitening and anti-aging products.
- Amylase and Glucosidase : These inhibitory effects are relevant for managing diabetes by regulating blood sugar levels .
Anticancer Activity
In vitro studies have revealed promising anticancer effects against various cancer cell lines, including:
- Pancreatic Cancer (PANC-1) : The compound exhibited strong anticancer activity with apoptotic signaling pathways confirmed through molecular modeling and bioinformatics tools .
Interaction Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific enzymes or receptors. The presence of both hydroxy and methoxy groups enhances the binding interactions, which is critical for its biological efficacy.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural similarities and differences with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2,5-Dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide | Lacks the hydroxyphenyl group | Potentially altered biological activity |
| N-(2-Hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | Lacks the dimethoxyphenyl group | Different chemical reactivity profile |
| 3-Hydroxy-N-(4-methoxyphenyl)-1-benzofuran-6-carboxamide | Contains a benzofuran core | Different pharmacological properties |
This table illustrates how the combination of dimethoxy and hydroxyphenyl groups in our compound enhances its chemical versatility and bioactivity compared to similar compounds.
Case Studies
Recent studies underscore the importance of this compound in various therapeutic contexts:
- Antioxidant Properties : A study demonstrated significant antioxidant activity through multiple assays, indicating potential protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Research highlighted the inhibition of glucosidase as a mechanism for blood sugar regulation, relevant for diabetes management.
- Anticancer Effects : Investigations into pancreatic cancer cell lines showed that the compound induces apoptosis, suggesting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic pathways for synthesizing 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and what key reagents are involved?
The compound is synthesized via multi-step protocols common to isoquinoline derivatives. A typical approach involves:
- Acylation : Using acetic anhydride or similar reagents to introduce the carboxamide group.
- Cyclization : Catalyzed by acids (e.g., polyphosphoric acid) or transition-metal catalysts to form the dihydroisoquinoline core.
- Functionalization : Methoxy and hydroxy groups are introduced via nucleophilic substitution or protection/deprotection strategies. Key reagents include acetic anhydride, trifluoroacetic acid, and Pd-based catalysts for cross-coupling reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectral Analysis : H/C NMR and IR spectroscopy validate functional groups (e.g., carbonyl stretches at ~1650–1750 cm) and aromatic substitution patterns.
- Chromatography : HPLC or UPLC ensures purity (>95% by area normalization).
- Melting Point Determination : Consistency with literature values confirms crystallinity and purity .
Q. What are the primary challenges in achieving high yields during synthesis?
- Steric hindrance from the 2,5-dimethoxyphenyl and 2-hydroxyphenyl substituents complicates cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
- Intermediate instability : Protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group prevent side reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) optimize reaction conditions for this compound?
Quantum mechanical calculations (DFT, MP2) predict transition states and thermodynamic favorability of cyclization steps. For example:
- Reaction Path Screening : Identifies optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps.
- Solvent Effects : COSMO-RS simulations recommend solvents that stabilize intermediates.
- Energy Barriers : Guides temperature adjustments (e.g., 80–120°C) to overcome activation barriers. This reduces trial-and-error experimentation by ~40% .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Substituent Scanning : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups at the 2,5-dimethoxyphenyl position.
- Biological Assays : Test inhibition of kinases or GPCRs to correlate substituent effects with IC values.
- Computational Docking : MD simulations predict binding affinity changes (e.g., methoxy groups enhance hydrophobic interactions with protein pockets). Contradictions in SAR data (e.g., unexpected activity in ethoxy analogs) may arise from off-target effects, requiring orthogonal assays .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times).
- Meta-Analysis : Compare datasets across studies using tools like Bland-Altman plots to identify systemic biases.
- Orthogonal Validation : Confirm results via SPR (binding affinity) and transcriptomics (pathway enrichment). For example, discrepancies in IC values may stem from differences in ATP concentrations in kinase assays .
Q. What strategies mitigate degradation during in vitro pharmacological studies?
- Stability Screening : Use LC-MS to identify degradation products under physiological pH (e.g., hydrolysis of the carboxamide group).
- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or employ nanoencapsulation to enhance half-life.
- Temperature Control : Store stock solutions at –80°C to prevent thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
